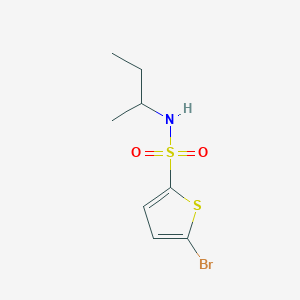![molecular formula C20H26N2O4S B296903 N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296903.png)
N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide, also known as BESAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BESAA is a sulfonylurea derivative that has been synthesized through a multi-step process. In
Mécanisme D'action
The mechanism of action of N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide is not fully understood. However, it is believed that the compound binds with metal ions through its sulfonamide and amide groups, forming a complex that emits fluorescence. The exact mechanism of fluorescence emission is still under investigation.
Biochemical and Physiological Effects:
N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for biomedical applications such as bioimaging and drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide is its high selectivity for metal ions, making it a useful tool for metal ion detection in complex biological and environmental samples. However, its fluorescence emission is pH-dependent, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide research. One area of interest is the development of new metal ion detection methods using N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide. Another potential application is the use of N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide as a drug delivery system. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction of 4-ethoxyphenylsulfonyl chloride with aniline in the presence of a base to form 4-ethoxyphenylsulfonamide. The resulting compound is then reacted with butyl chloroacetate in the presence of a base to form N-butyl-4-ethoxyphenylsulfonamide. Finally, the compound is reacted with chloroacetyl chloride in the presence of a base to form N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide.
Applications De Recherche Scientifique
N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide has been shown to selectively bind with metal ions such as Cu2+, Zn2+, and Cd2+ and emit fluorescence, making it a useful tool for metal ion detection in biological and environmental samples.
Propriétés
Formule moléculaire |
C20H26N2O4S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-butylacetamide |
InChI |
InChI=1S/C20H26N2O4S/c1-3-5-15-21-20(23)16-22(17-11-13-18(14-12-17)26-4-2)27(24,25)19-9-7-6-8-10-19/h6-14H,3-5,15-16H2,1-2H3,(H,21,23) |
Clé InChI |
ARTFXMSBSQZCAK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)
![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)
![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)
![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)